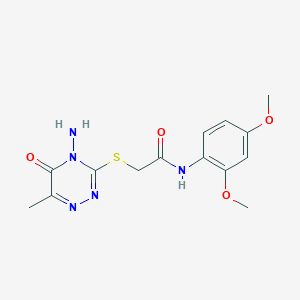

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Description

2-((4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazin-5-one core linked via a thioether bridge to an acetamide group substituted with a 2,4-dimethoxyphenyl moiety. This compound belongs to a broader class of triazine derivatives, which are often explored for pharmaceutical applications due to their structural versatility and ability to engage in diverse intermolecular interactions .

Properties

IUPAC Name |

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4S/c1-8-13(21)19(15)14(18-17-8)24-7-12(20)16-10-5-4-9(22-2)6-11(10)23-3/h4-6H,7,15H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSQWQMGRFWSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Thioether Formation:

Acetamide Formation: The final step involves the reaction of the intermediate with 2,4-dimethoxyphenyl acetic acid under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the triazine ring or the acetamide group, potentially leading to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the triazine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to target specific pathways involved in tumor growth and survival.

- Case Study : In a study published in ACS Omega, derivatives similar to this compound demonstrated substantial growth inhibition percentages against several cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .

- Molecular Docking Studies : Computational analyses suggest that the compound may act as an inhibitor for key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), making it a candidate for further development as an anticancer drug .

Anti-inflammatory Properties

The compound's structural characteristics also suggest potential anti-inflammatory applications:

- In Silico Studies : Molecular docking studies indicate that it may inhibit inflammatory pathways, offering a dual action mechanism—anticancer and anti-inflammatory effects .

- Potential for Development : Given its promising results in preliminary studies, further optimization could lead to the development of a new class of anti-inflammatory agents.

Synthesis and Modification

The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. The ability to modify its structure allows researchers to enhance its efficacy and specificity against targeted diseases.

- Synthetic Pathways : Various synthetic routes have been explored to create derivatives with improved pharmacological profiles. These modifications can include changes to the substituents on the triazine ring or alterations in the acetamide moiety.

Mechanism of Action

The mechanism of action of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring and the acetamide group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2,4-Dimethylphenyl Analog (CAS RN: 381716-93-4)

- Structure : Differs by replacing methoxy (-OCH₃) groups with methyl (-CH₃) at the 2,4-positions.

- Impact: Methyl groups are less polar than methoxy, reducing solubility in polar solvents.

- Molecular Weight : 319.38 g/mol (vs. 335.39 g/mol for the dimethoxy variant), reflecting the lower atomic mass of methyl .

3,4-Dimethoxyphenethyl Variant (CAS RN: 869068-54-2)

2,5-Dimethoxyphenyl Analog (PubChem Entry)

- Structure : Methoxy groups at 2,5-positions rather than 2,4.

- Impact : Positional isomerism may affect steric hindrance and electronic distribution, influencing receptor binding or crystallographic packing .

Core Heterocycle Modifications

Triazole-Based Derivatives ()

- Structure: Replaces the triazinone core with a 1,2,4-triazole ring.

- Impact: Triazoles lack the carbonyl group of triazinones, reducing hydrogen-bond acceptor capacity. This change could diminish interactions with polar targets but improve metabolic stability .

Benzothiazole Acetamides ()

- Structure: Substitutes the triazinone-thioacetamide scaffold with benzothiazole-linked acetamides.

- Impact : Benzothiazole’s aromaticity and sulfur atom may enhance fluorescence properties or alter pharmacokinetics compared to triazine derivatives .

Pharmacological and Physical Property Trends

- Solubility : Methoxy groups generally improve aqueous solubility compared to methyl or halogen substituents due to increased polarity .

- Toxicity : Computational models for similar triazine derivatives (e.g., GUSAR predictions) suggest low acute toxicity, but substituent-specific effects (e.g., dimethoxy vs. trifluoromethyl) require empirical validation .

- Synthetic Routes : Common methods include nucleophilic substitution for thioether formation and condensation reactions for acetamide linkages, as seen in triazine and triazole syntheses .

Comparative Data Table

*Estimated based on structural similarity.

Research Implications

The 2,4-dimethoxyphenyl acetamide derivative’s combination of hydrogen-bonding motifs and electron-rich aromatic groups positions it as a candidate for targeting enzymes or receptors sensitive to polar interactions, such as kinases or GPCRs. However, its performance relative to analogs depends on substituent positioning and core heterocycle choice, necessitating targeted biological assays .

Biological Activity

The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a novel derivative of the triazine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data from various studies.

Chemical Structure

The compound's structure features a triazine core , which is known for its diverse biological activities. The presence of the thio group and the dimethoxyphenyl substituent may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines:

- A549 (lung cancer) : IC50 = 0.20 μM

- MCF-7 (breast cancer) : IC50 = 1.25 μM

- HeLa (cervical cancer) : IC50 = 1.03 μM

These findings suggest that the compound effectively inhibits cancer cell proliferation through mechanisms involving the PI3K/Akt/mTOR signaling pathway .

Antimicrobial Activity

Triazine derivatives are also recognized for their antimicrobial properties. The compound was tested against several bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

The antimicrobial efficacy indicates that this compound could serve as a lead for developing new antibacterial agents .

Anticonvulsant Activity

In addition to its anticancer and antimicrobial effects, the compound has been evaluated for anticonvulsant activity using a picrotoxin-induced convulsion model. Results indicated that it possesses significant anticonvulsant properties with an effective dose showing substantial reduction in seizure frequency compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazine derivatives. Key observations include:

- Thio Group : Enhances interaction with biological targets.

- Dimethoxy Substitution : Improves solubility and bioavailability.

- Amino Group : Essential for anticancer activity by modulating receptor interactions.

These modifications can lead to increased potency and selectivity against specific targets .

Case Studies

Several case studies have documented the efficacy of similar triazine derivatives:

- Case Study on Triazine Derivatives : A series of triazine compounds were synthesized and tested for their anticancer properties. One derivative exhibited an IC50 value of 13.71 μM against DLD-1 colorectal cancer cells, showcasing the potential for targeted therapy .

- Antimicrobial Evaluation : Another study highlighted a triazine derivative with an MIC of 4 μg/mL against drug-resistant strains of bacteria, underscoring the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Monitoring Method | Reference |

|---|---|---|---|

| Thioether formation | K₂CO₃, DMF, RT, 4h | TLC (pet-ether/EtOAc) | |

| Amide coupling | Chloroacetyl chloride, reflux | TLC (hexane/acetone) |

Advanced: How can structural contradictions in biological activity data be resolved for this compound?

Answer:

Discrepancies may arise due to:

- Varied assay conditions : Differences in microbial strains, solvent systems, or incubation times (e.g., notes understudied pharmacological profiles of triazole derivatives) .

- Structural analogs : Compare activity of analogs (e.g., 2,4- vs. 3,4-dimethoxyphenyl substituents) to isolate substituent effects .

- Mechanistic studies : Use molecular docking to assess binding affinity variations across protein targets. suggests structural modifications (e.g., methoxy group positioning) significantly impact antimicrobial efficacy .

Q. Methodological Approach :

- Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

- Perform X-ray crystallography (as in ) or NMR to confirm structural integrity and identify conformational isomers .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 407.15) .

Q. Table 2: Key Spectral Data

| Technique | Expected Outcome | Reference |

|---|---|---|

| ¹H NMR | Methoxy singlets (δ 3.85, 3.90) | |

| HRMS | [M+H]⁺ = 407.15 |

Advanced: What strategies optimize pharmacokinetic properties without compromising efficacy?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in ’s hypoglycemic acetamide derivatives .

- Metabolic stability : Use hepatic microsome assays to identify metabolic hotspots (e.g., triazine ring oxidation).

- Structure-activity relationship (SAR) : Modify the 2,4-dimethoxyphenyl group to balance lipophilicity and bioavailability. shows 3,4-dimethoxy analogs exhibit improved membrane permeability .

Q. Experimental Workflow :

Synthesize analogs with varied substituents.

Assess logP (octanol-water partition) and plasma protein binding.

Validate in murine models (e.g., Wistar rats as in ) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis (similar to ’s acetamide derivatives) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods. emphasizes avoiding skin/eye contact due to toxicity .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling guide mechanistic studies of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding to target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).

- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with bioactivity data to prioritize synthetic targets .

Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ values) .

Basic: What biological screening assays are appropriate for initial activity profiling?

Answer:

Q. Table 3: Example Screening Parameters

| Assay | Organism/Model | Endpoint | Reference |

|---|---|---|---|

| Antimicrobial | E. coli ATCC 25922 | MIC ≤ 16 µg/mL | |

| Cytotoxicity | HEK-293 cells | IC₅₀ > 50 µM |

Advanced: How can researchers address low yields in the final coupling step?

Answer:

Q. Troubleshooting Workflow :

Analyze intermediates via LC-MS for purity.

Screen solvents (DMF vs. acetonitrile) and bases (K₂CO₃ vs. Et₃N).

Basic: What are the key stability concerns for this compound under experimental conditions?

Answer:

- Photodegradation : Store in amber vials to prevent light-induced decomposition (similar to ’s acetamide derivatives) .

- Hydrolysis : Avoid aqueous buffers at pH > 8, as the triazine ring may degrade .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds .

Advanced: How can isotopic labeling aid in metabolic pathway elucidation?

Answer:

- ¹³C/¹⁵N labeling : Synthesize isotopologs to trace metabolic fate via LC-MS/MS .

- In vivo studies : Administer labeled compound to rodents and analyze urine/plasma for metabolites .

- Mechanistic insight : Identify hydroxylation or glucuronidation sites (e.g., ’s thiazolidine derivatives undergo hepatic conjugation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.